molecular formula C20H29N3O6S B14953377 1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide

1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide

Cat. No.: B14953377
M. Wt: 439.5 g/mol
InChI Key: CFELAXJHHUBQJI-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide is a complex organic compound with a unique structure that combines a benzenesulfonyl group with a piperidine backbone

Preparation Methods

The synthesis of 1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide typically involves multiple steps. One common synthetic route starts with the preparation of 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions. The reaction conditions often include the use of bases such as triethylamine (TEA) and solvents like tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine backbone provides structural stability and facilitates binding to various biological targets .

Comparison with Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and piperidine-based molecules. For example:

The uniqueness of 1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide lies in its combined structure, which offers distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H29N3O6S

Molecular Weight

439.5 g/mol

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H29N3O6S/c1-28-16-5-6-17(29-2)18(12-16)30(26,27)23-9-3-4-15(13-23)20(25)22-10-7-14(8-11-22)19(21)24/h5-6,12,14-15H,3-4,7-11,13H2,1-2H3,(H2,21,24)

InChI Key

CFELAXJHHUBQJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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